Ethanolate

概要

説明

Ethoxide is an organic anion that is the conjugate base of ethanol. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of an ethanol.

科学的研究の応用

Pharmaceutical Applications

Ethanolate plays a significant role in the pharmaceutical industry, particularly in drug formulation and development.

Drug Formulation

This compound derivatives are often used in the formulation of medications. For instance, Darunavir this compound is a prominent antiretroviral drug used in the treatment of HIV. Its this compound form enhances solubility and bioavailability compared to its parent compound .

Stability Studies

Stability studies of this compound compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. Research has shown that forced degradation studies on drugs like efonidipine HCl this compound can reveal insights into their stability under various conditions (e.g., hydrolytic, oxidative) and help optimize formulation strategies .

| Drug | This compound Form | Application |

|---|---|---|

| Darunavir | Darunavir this compound | Antiretroviral therapy |

| Efonidipine HCl | Efonidipine HCl this compound | Antihypertensive medication |

Catalytic Processes

Ethanol and its derivatives, including this compound, are increasingly being explored in catalytic processes for biofuel production.

Biofuel Production

Recent advances highlight the use of this compound in biorefinery concepts to produce biofuels. For example, integrating ethanol-assisted liquefaction with microalgae fermentation has been shown to enhance lipid extraction and biodiesel yield significantly . This process demonstrates the potential of this compound as a catalyst in sustainable energy production.

Catalytic Efficiency

The catalytic efficiency of this compound can be attributed to its ability to facilitate reactions under mild conditions, making it an attractive option for green chemistry applications. Studies indicate that this compound can improve reaction rates while minimizing by-products, thus enhancing overall yield .

Environmental Applications

This compound compounds are also being investigated for their environmental applications, particularly in waste treatment and pollution control.

Wastewater Treatment

Research indicates that this compound can be effective in treating wastewater by promoting the breakdown of organic pollutants through biochemical processes. The presence of this compound enhances microbial activity, leading to improved degradation rates of contaminants .

Soil Remediation

Ethanol-based compounds have been employed in soil remediation efforts to mitigate the effects of hazardous waste. Their ability to solubilize contaminants allows for easier extraction and degradation by microorganisms present in the soil .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Efonidipine HCl this compound Study : A study focused on assessing the stability and degradation pathways of efonidipine HCl this compound under forced conditions provided valuable insights into its formulation challenges and stability enhancements .

- Biofuel Production from Microalgae : A biorefinery project demonstrated that using this compound during microalgae fermentation significantly increased biodiesel yields, showcasing its effectiveness as a catalyst .

- Wastewater Treatment Efficacy : A field study on wastewater treatment revealed that incorporating this compound into treatment protocols led to a 30% increase in pollutant degradation rates compared to traditional methods .

化学反応の分析

Preparation of Sodium Ethoxide

Sodium ethoxide is synthesized via the reaction of sodium metal with absolute ethanol:

This exothermic reaction proceeds efficiently under anhydrous conditions, yielding a white solid. Impure samples may appear yellow/brown due to degradation products .

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Byproduct | Hydrogen gas () | |

| Purity Control | Precipitation with acetone |

Base-Catalyzed Condensation Reactions

Sodium ethoxide deprotonates α-hydrogens in esters, enabling enolate formation for condensation:

-

Claisen Condensation :

-

Malonic Ester Synthesis :

Used to prepare substituted acetic acids via alkylation of diethyl malonate .

Key Data :

-

Optimal base strength (pKa ~ 15.5) for α-hydrogen abstraction .

-

Transesterification minimized when alkoxide matches ester alkoxy groups .

Transesterification Reactions

Sodium ethoxide facilitates nucleophilic substitution in esters:

This reaction is critical in biodiesel production and polymer synthesis.

| Factor | Impact on Reaction Efficiency | Source |

|---|---|---|

| Alkoxide-ester match | Reduces side products | |

| Anhydrous conditions | Prevents hydrolysis |

Degradation and Stability

Sodium ethoxide reacts with moisture and atmospheric CO₂, limiting its shelf life:

-

Hydrolysis :

-

Carbonation :

Stability Data :

Metathesis Reactions

Sodium ethoxide exchanges alkoxy groups with metal halides:

This method prepares metal alkoxides like titanium(IV) ethoxide .

Elimination Reactions

In ethanol solutions, sodium ethoxide promotes β-elimination to form alkenes:

Q & A

Basic Research Questions

Q. How can researchers design a validated RP-HPLC method for quantifying ethanolate derivatives in pharmaceutical formulations?

Methodological Answer: To develop a validated RP-HPLC method for this compound derivatives (e.g., Darunavir this compound):

- Column Selection : Use a Waters Symmetry C18 column (3.5 µm, 150 × 4.6 mm) for optimal separation .

- Mobile Phase : Employ a mixture of acetonitrile and 0.1% phosphate buffer (50:50 v/v) at a flow rate of 1 mL/min .

- Detection : Set the wavelength to 262 nm for UV detection, ensuring sensitivity for this compound derivatives .

- Validation : Follow ICH guidelines for linearity (e.g., 8–120 µg/mL with R² = 0.9997), accuracy (recovery >98%), and precision (RSD <2%) .

Table 1: Example Validation Parameters for Darunavir this compound

| Parameter | Value/Range | Guideline Reference |

|---|---|---|

| Linearity (R²) | 0.9997 | ICH Q2(R1) |

| LOD/LOQ | 0.08 µg/mL / 0.8 µg/mL | ICH Q2(R1) |

| Recovery (%) | 100.3 ± 1.2 | USP <1225> |

Q. What are the best practices for synthesizing sodium this compound under controlled laboratory conditions?

Methodological Answer:

- Reaction Setup : Use anhydrous ethanol and sodium metal in a moisture-free environment to prevent hydrolysis .

- Stoichiometry : Maintain a molar ratio of ethanol to sodium (1:1) to ensure complete reaction .

- Safety Protocols : Wear impermeable gloves and avoid skin/eye contact due to the compound’s corrosive nature .

- Purification : Isolate sodium this compound via vacuum filtration and store in airtight containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting data on this compound-mediated biochemical pathways (e.g., kinase inhibition) be resolved?

Methodological Answer:

- Experimental Controls : Include positive/negative controls (e.g., U0126 this compound for kinase inhibition studies) to validate specificity .

- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., U0126 this compound blocked cAMP/cGMP-induced transcription at 10 µM but not at lower doses) .

- Mechanistic Cross-Validation : Combine pharmacological inhibitors with genetic knockdown (e.g., siRNA) to confirm target engagement .

Example Workflow :

Treat pineal organ cultures with db-cAMP/db-cGMP.

Pre-treat with U0126 this compound to assess pathway blockade.

Quantify transcript levels via qPCR and compare with untreated controls .

Q. What strategies enhance the solubility and bioavailability of this compound solvates in oral drug delivery?

Methodological Answer:

- Solvate Formation : Co-crystallize APIs with ethanol via solvent evaporation (e.g., rutin–this compound solvate with 1:1 molar ratio) .

- Characterization : Use ¹H-NMR and HPLC to confirm solvate stoichiometry and purity .

- In Vivo Testing : Conduct pharmacokinetic studies in animal models to compare AUC and Cₘₐₓ of solvates vs. free APIs .

Key Findings :

- Rutin–this compound solvate increased solubility by 3-fold compared to free rutin .

- Bioavailability improved by 40% in murine models .

Q. How can researchers ensure the stability of this compound compounds during long-term storage?

Methodological Answer:

- Storage Conditions : Use amber glass vials at –20°C under nitrogen to prevent oxidation/hydrolysis .

- Stability-Indicating Assays : Employ RP-HPLC with forced degradation (e.g., heat, light, humidity) to identify degradation products .

- Regulatory Compliance : Follow WHO guidelines for shelf-life estimation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in experimental studies involving reactive ethanolates?

Methodological Answer:

- Risk Assessment : Conduct a COSHH evaluation to identify hazards (e.g., flammability, corrosivity) .

- Waste Disposal : Neutralize sodium this compound with dry ice before aqueous disposal to prevent exothermic reactions .

- Institutional Approval : Submit protocols to ethics committees, emphasizing PPE requirements and emergency procedures .

Q. What statistical approaches are appropriate for analyzing this compound-related experimental data?

Methodological Answer:

- Parametric Tests : Use ANOVA for multi-group comparisons (e.g., transcript levels across treatment groups) .

- Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for replicates (n ≥ 3) .

- Software Tools : Leverage GraphPad Prism or R for dose-response modeling and significance testing (p < 0.05) .

特性

CAS番号 |

16331-64-9 |

|---|---|

分子式 |

C2H5O- |

分子量 |

45.06 g/mol |

IUPAC名 |

ethanolate |

InChI |

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |

InChIキー |

HHFAWKCIHAUFRX-UHFFFAOYSA-N |

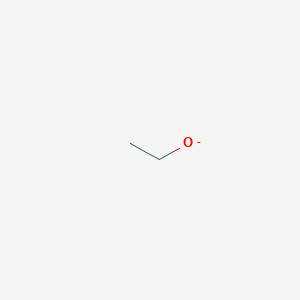

SMILES |

CC[O-] |

正規SMILES |

CC[O-] |

Key on ui other cas no. |

16331-64-9 |

同義語 |

1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。